Darotropium
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Overview
Description
Darotropium is a long-acting muscarinic antagonist developed by GlaxoSmithKline for the treatment of chronic obstructive pulmonary disease (COPD). It is designed to be used in combination with other bronchodilators to improve lung function and reduce symptoms in patients with COPD .
Preparation Methods
Synthetic Routes and Reaction Conditions
Darotropium can be synthesized through a multi-step process involving the formation of its core structure and subsequent functionalization. The synthesis typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a bicyclic ring system.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: High-quality raw materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Darotropium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can be used to introduce different substituents onto the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can introduce different functional groups.
Scientific Research Applications
Darotropium has several scientific research applications, including:
Chemistry: Used as a model compound to study muscarinic antagonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating COPD.
Industry: Employed in the development of new inhalation therapies for respiratory diseases
Mechanism of Action
Darotropium exerts its effects by blocking muscarinic acetylcholine receptors in the airways. This inhibition reduces the parasympathetic nervous system’s influence on the bronchial muscles, leading to bronchodilation and improved airflow. The molecular targets include muscarinic receptors, and the pathways involved include the inhibition of cyclic guanosine monophosphate (cGMP) degradation .
Comparison with Similar Compounds
Similar Compounds
Ipratropium: A short-acting muscarinic antagonist used for similar indications.
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.
Aclidinium: A long-acting muscarinic antagonist with a similar mechanism of action.
Uniqueness
Darotropium is unique in its combination of long-acting properties and specific receptor binding profile, making it particularly effective in combination therapies for COPD. Its ability to be used in combination with other bronchodilators sets it apart from other similar compounds .
Properties
CAS No. |
850689-51-9 |
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Molecular Formula |
C24H29N2+ |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile |
InChI |
InChI=1S/C24H29N2/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23H,13-17H2,1-2H3/q+1/t19?,22-,23+ |
InChI Key |
BKLAJZNVMHLXAP-VKGMXUHCSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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